6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid
Description
6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid (CAS RN: 77628-51-4) is a heterocyclic compound with the molecular formula C₇H₆N₂O₂S and a molecular weight of 182.20 g/mol . Its structure features a fused imidazo-thiazole core substituted with a methyl group at position 6 and a carboxylic acid moiety at position 2. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of inhibitors targeting Mycobacterium tuberculosis pantothenate synthase and anticancer agents . It exhibits moderate solubility in polar solvents and has a melting point of 164–165°C .
Properties
IUPAC Name |
6-methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-4-2-9-5(6(10)11)3-12-7(9)8-4/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGMBMPPBPZZPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CSC2=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651759 | |
| Record name | 6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933707-83-6 | |
| Record name | 6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of aminothiazole with bromoacetyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow system, where the reaction intermediates are not isolated. This method enhances efficiency and yield. For instance, the reaction of aminothiazole with bromoacetyl derivatives can be conducted in a multi-reactor system with continuous flow, followed by dehydration using a carbodiimide-based dehydrating system .
Chemical Reactions Analysis
Types of Reactions: 6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a nucleophile and a base like sodium hydroxide.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted imidazo[2,1-b][1,3]thiazole derivatives.
Scientific Research Applications
Overview
6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in various fields, including chemistry, biology, and medicine. Its unique structure, which combines an imidazole ring with a thiazole ring, allows it to serve as a valuable building block in chemical synthesis and as a potential therapeutic agent.
Chemistry
- Building Block for Synthesis : This compound serves as a precursor in the synthesis of more complex heterocyclic compounds. Its ability to undergo diverse chemical reactions makes it a key intermediate in organic synthesis.
Biology
- Bioactive Molecule : Research has indicated that 6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid exhibits potential bioactivity. It has been investigated for its role in various biological assays aimed at understanding its interaction with biological systems.
Medicine
- Therapeutic Properties : The compound is being explored for its antimicrobial and anticancer activities. Studies suggest that it may inhibit specific enzymes by binding to their active sites, which could lead to therapeutic applications in treating infections or cancerous growths .
Industrial Applications
- Material Development : In industrial settings, this compound is utilized in the development of new materials and serves as a precursor for synthesizing dyes and pigments due to its unique chemical properties.
Case Studies
Several studies have documented the applications of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism involved the inhibition of bacterial enzyme systems critical for survival .
- Anticancer Research : Another research effort focused on evaluating the anticancer potential of this compound. Results indicated that it can induce apoptosis in cancer cells through specific signaling pathways, highlighting its potential as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of 6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of imidazo[2,1-b][1,3]thiazole derivatives allows for tailored biological and physicochemical properties. Below is a detailed comparison with closely related analogs:
Ethyl 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylate
- Structure : Ester group at position 5 instead of a carboxylic acid.
- Properties : Increased lipophilicity due to the ethyl ester, enhancing membrane permeability but reducing aqueous solubility compared to the carboxylic acid .
- Applications: Used as a precursor for bromination to generate 6-bromomethyl derivatives, which serve as intermediates in amino acid analogs (e.g., α-aminoadipic acid) .
- Synthesis : Synthesized via cyclization of methyl 2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbodithioate .
N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides (6a–l)
- Structure : Carboxylic acid replaced by a carbohydrazide linker.
- Biological Activity : Designed to mimic Sorafenib’s urea linker, these derivatives exhibit potent anticancer activity against MCF-7 cells (IC₅₀ = 1.19–3.4 µM) by targeting VEGFR-2 .
- SAR : The 6-methyl group stabilizes the imidazo-thiazole scaffold, while the carbohydrazide enables hydrogen bonding with Asp1046 in VEGFR-2’s hinge region .
3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic Acid Hydrobromide
- Structure: Propanoic acid chain extends from position 3 of the imidazo-thiazole core.
- Applications : Investigated for antibacterial and antitubercular activities but discontinued in commercial catalogs due to formulation challenges .
6,7-Dihydro-5H-imidazo[2,1-b][1,3]thiazine Derivatives
- Structure : Saturated thiazine ring fused to imidazole.
- Activity : Exhibits moderate antiradical activity (IC₅₀ = 5–20 µM in DPPH assays) due to reduced aromaticity compared to the unsaturated parent compound .
- SAR : Saturation decreases π-π stacking interactions but enhances electron-donating capacity for radical scavenging .
Table 1: Key Comparative Data
Structural and Electronic Comparisons
- Electron-Withdrawing Groups : Derivatives with trifluoromethyl substituents (e.g., n2tfmt in Ir(III) complexes) exhibit blue-shifted emission (585–593 nm) due to reduced π-conjugation, making them suitable for OLEDs .
- Substituent Position : Moving the methyl group from position 6 (parent compound) to position 3 (e.g., mn1mt ) alters emission wavelengths in Ir(III) complexes (557–619 nm), enabling tunable luminescence .
Biological Activity
Overview
6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structure that includes both imidazole and thiazole rings, which contribute to its reactivity and interaction with biological systems.
- Chemical Formula : C₇H₆N₂O₂S
- CAS Number : 933707-83-6
- Molecular Weight : 170.20 g/mol
Synthesis
The synthesis of this compound typically involves cyclization reactions of aminothiazoles with bromoacetyl derivatives under basic conditions. The purification process often includes recrystallization to obtain the final product in high purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzyme activities by binding to active sites, thereby blocking substrate access. This interaction can lead to various therapeutic effects, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a bioactive molecule in treating infections.
Anticancer Activity
The compound has also been investigated for its anticancer effects. In cell line studies, it has shown significant cytotoxicity against several cancer types. For example:
- IC50 Values : In studies involving Jurkat and A-431 cell lines, the IC50 values were reported to be less than those of standard chemotherapeutic agents like doxorubicin, indicating a promising profile for further development in cancer therapy .
Research Findings
| Study | Cell Line | IC50 (µg/mL) | Notes |
|---|---|---|---|
| Study A | Jurkat | 1.61 ± 1.92 | Significant anti-Bcl-2 activity observed |
| Study B | A-431 | 1.98 ± 1.22 | Comparable efficacy to doxorubicin |
| Study C | HT-29 | <1000 | Notable cytotoxicity against colorectal cancer cells |
Case Studies
In a series of experiments aimed at evaluating the compound's pharmacological potential:
- Antitumor Activity : A study involving various thiazole derivatives highlighted that modifications at specific positions significantly enhanced cytotoxic activity against cancer cells.
- Mechanistic Insights : Molecular dynamics simulations indicated that the compound primarily interacts with target proteins through hydrophobic contacts, suggesting a mechanism of action that could be exploited for drug design .
Comparison with Related Compounds
This compound can be compared with other similar compounds in terms of biological activity:
| Compound | Anticancer Activity |
|---|---|
| 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | Moderate |
| 3-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | Low |
| 2-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | High |
The structural differences influence their pharmacokinetic and pharmacodynamic properties significantly.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for 6-methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid?
- Synthesis : A common approach involves cyclization of precursor compounds (e.g., ethyl 2-chloro-3-oxobutanoate) under reflux conditions in 1,4-dioxane, followed by ester hydrolysis using LiOH to yield the carboxylic acid derivative . Alternative methods include reacting hydrazonoyl halides with alkyl carbothioates, with structural modifications achieved through substituent variation .
- Characterization : Key techniques include NMR (e.g., singlet peaks for methyl groups at δ 2.28 ppm) and mass spectrometry (e.g., [M+1] peaks for molecular ion confirmation). Hydrolysis products are confirmed by loss of ethoxy protons in NMR .
Q. How should researchers assess the stability of this compound under experimental conditions?
- Stability studies should evaluate pH sensitivity (e.g., acidic/basic hydrolysis), thermal degradation (via thermogravimetric analysis), and photostability (UV-Vis exposure). For example, ester derivatives may require controlled hydrolysis conditions to avoid side reactions .
Q. What analytical techniques are critical for purity assessment and structural validation?
- High-resolution mass spectrometry (HRMS) and HPLC are essential for purity. NMR (, ) confirms regiochemistry, while IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretching at ~1700 cm) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
- Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., chloro, nitro) at the 6-position enhance enzyme inhibition (e.g., EGFR kinase). Methyl groups at the 3-position improve metabolic stability but may reduce solubility . Computational docking (e.g., AutoDock) can predict binding affinities to guide synthetic prioritization .
Q. What strategies are used to identify molecular targets and evaluate enzyme inhibition?
- Target identification involves kinase profiling assays (e.g., 5-lipoxygenase inhibition assays) and cellular models (e.g., prostate carcinoma cell lines). IC values are determined via fluorometric or colorimetric assays (e.g., ADP-Glo™ for kinases). For EGFR, Western blotting can assess phosphorylation suppression .
Q. How can computational methods optimize synthesis and reaction design?
- Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. Machine learning models trained on reaction databases (e.g., Reaxys) suggest optimal conditions (solvent, catalyst) to reduce trial-and-error experimentation. Click chemistry routes for triazole derivatives benefit from computational validation of regioselectivity .
Q. What crystallographic techniques resolve the 3D structure of this compound and its derivatives?
- Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For example, chlorophenyl-substituted analogs show planar imidazo-thiazole cores with intermolecular hydrogen bonding influencing crystal packing . Synchrotron radiation improves resolution for low-symmetry crystals.
Q. Which in vitro/in vivo models are suitable for evaluating pharmacological activity?
- In vitro : Prostate cancer cell lines (e.g., PC-3) for antiproliferative assays; primary macrophages for anti-inflammatory testing (e.g., COX-2 inhibition).
- In vivo : Xenograft models (e.g., mouse tumor implants) assess bioavailability and toxicity. Pharmacokinetic studies measure plasma half-life and metabolite formation via LC-MS .
Methodological Notes
- Synthesis Optimization : Use HATU/DIPEA for amide coupling to minimize racemization .
- Data Contradictions : Some studies report conflicting bioactivity for methyl vs. nitro substituents; validate findings across multiple assay platforms .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
